2-(2-Aminopropyl)aniline
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Overview
Description
2-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 2-aminopropyl group. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of an appropriate halogenated precursor with an amine. For example, the reaction of 2-bromoaniline with 2-aminopropane in the presence of a base can yield this compound .
Another method involves the reduction of nitroarenes. In this approach, 2-nitropropylbenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of nitro compounds, where the nitro group is reduced to an amine group under high pressure and temperature conditions . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or further reduce the compound to simpler amines.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Imine derivatives and other oxidized products.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-(2-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic and electrophilic reactions, affecting cellular processes and biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a chemical intermediate .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)aniline: Similar structure but with an ethyl group instead of a propyl group.
4-Aminobenzylamine: Aniline derivative with an amino group attached to a benzyl group.
N-Benzylethylenediamine: Contains a benzyl group and two amino groups.
Uniqueness
2-(2-Aminopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and applications .
Properties
CAS No. |
39909-28-9 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3 |
InChI Key |
YDAUEYCIHZEQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1N)N |
Origin of Product |
United States |
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